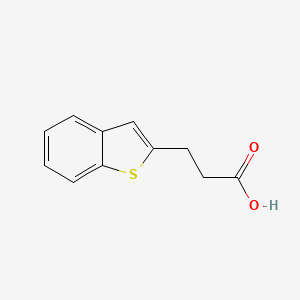

3-(1-Benzothiophen-2-yl)propanoic acid

Descripción general

Descripción

3-(1-Benzothiophen-2-yl)propanoic acid is a compound that can be associated with various heterocyclic structures. It is related to benzothiophene derivatives, which are known to be key intermediates in the synthesis of various pharmacologically active compounds. The compound's structure includes a benzothiophene moiety linked to a propanoic acid group, which can be modified to produce different derivatives with potential biological activities.

Synthesis Analysis

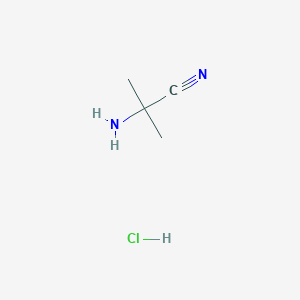

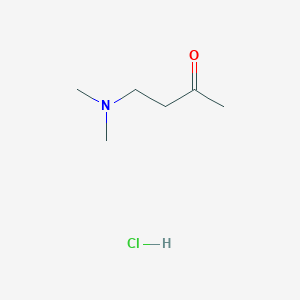

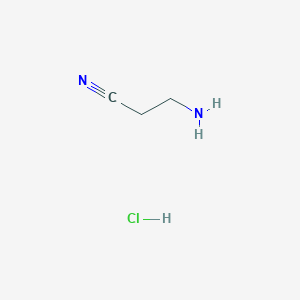

The synthesis of related compounds often starts with different types of benzoyl propionic acids as precursors. For instance, 3-(4-Phenyl) benzoyl propionic acid has been used to synthesize a range of heterocyclic compounds, including furanones, pyrrolinones, and quinazolinones, by reacting with various nucleophiles . Similarly, 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid has been synthesized through a process involving methyl esterification, condensation, and Friedel-Crafts reaction, followed by catalytic hydrogenation and hydrolysis, achieving a high overall yield . These methods could potentially be adapted for the synthesis of 3-(1-Benzothiophen-2-yl)propanoic acid by choosing appropriate starting materials and reaction conditions.

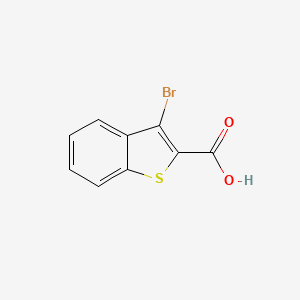

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(1-Benzothiophen-2-yl)propanoic acid has been investigated using computational methods such as ab initio and density functional theory (DFT). For example, the structure, vibrational frequencies, and infrared intensities of 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid were calculated and compared with experimental data, leading to the identification of the most stable conformers . These techniques could be applied to determine the molecular structure and stability of 3-(1-Benzothiophen-2-yl)propanoic acid.

Chemical Reactions Analysis

The reactivity of benzothiophene derivatives can be explored through various chemical reactions. For instance, benzo[b]thiophen-3-ylacetonitriles have been used in transition-metal-free annulation reactions to form benzothienoquinolines . Additionally, substituted propanoic acids have been condensed with aromatic amines to yield different heterocyclic structures . These studies suggest that 3-(1-Benzothiophen-2-yl)propanoic acid could undergo similar reactions to form a diverse array of chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(1-Benzothiophen-2-yl)propanoic acid can be inferred from related compounds. For example, the vibrational spectroscopy investigation of related compounds provides insights into their solid-state properties . The enantiomeric purity of stereospecifically synthesized compounds can be evaluated using NMR spectroscopy, which could be relevant for assessing the chiral properties of 3-(1-Benzothiophen-2-yl)propanoic acid . These analyses are crucial for understanding the compound's behavior in different environments and its potential applications.

Aplicaciones Científicas De Investigación

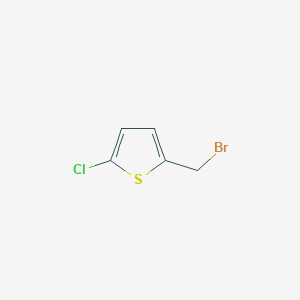

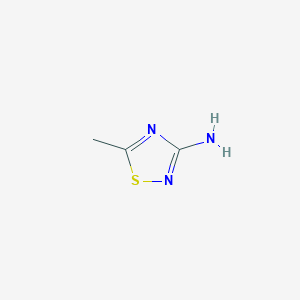

Synthesis and Antimicrobial Activity

3-Chloro-1-benzothiophene-2-carbonylchloride has been used to create derivatives with significant antimicrobial activity. This includes the synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and further derivations for antibacterial purposes (Naganagowda & Petsom, 2011).

Improved Synthesis Methods

Research has been conducted to develop more practical and convenient processes for synthesizing related compounds, demonstrating the ongoing efforts to optimize and streamline the synthesis of such chemicals for broader applications (Deng Yong, 2010).

Development of Polybenzoxazine

Phloretic acid, closely related to 3-(1-Benzothiophen-2-yl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This demonstrates the compound's utility in materials science for developing new polymers with a range of applications (Trejo-Machin et al., 2017).

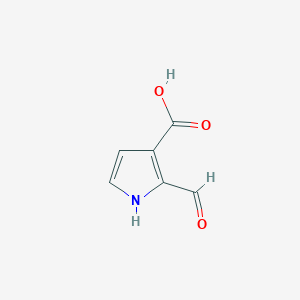

Novel Synthesis of Benzimidazo[1,2-a][1,4]diazepinones

In a study, 3-(2-Formyl-1 H -benzimidazol-1-yl)propanoic acid, a similar compound, was used in a one-pot reaction to create novel benzimidazole-fused 1,4-diazepine-5-ones, highlighting innovative approaches in medicinal chemistry (Ghandi et al., 2011).

Enantiomeric Excess Evaluation

Research on the stereospecific synthesis of derivatives of 3-(1-Benzothiophen-2-yl)propanoic acid has been used for the determination of enantiomeric purity in compounds, indicating its role in enhancing the precision of chemical synthesis (Tait et al., 1997).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(1-benzothiophen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2S/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-4,7H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKJBEPHOXIJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507730 | |

| Record name | 3-(1-Benzothiophen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Benzothiophen-2-yl)propanoic acid | |

CAS RN |

42768-60-5 | |

| Record name | 3-(1-Benzothiophen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]thiophene-2-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

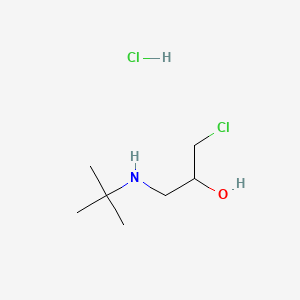

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Isopropyl-[1,4]diazepane](/img/structure/B1281042.png)